

Comparative Fungitoxicity of Famoxadone on Diverse Fungal Species: A Guide for Researchers

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Compound of Interest

Compound Name: *Famoxadone*

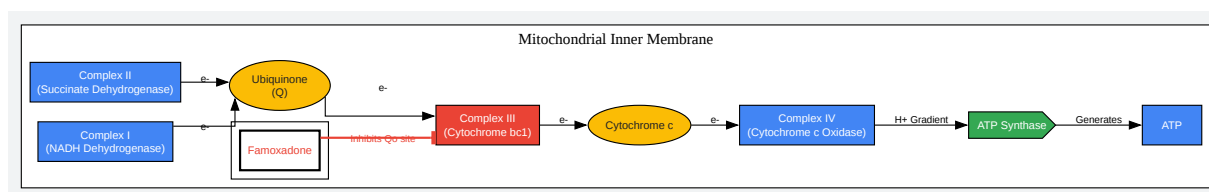
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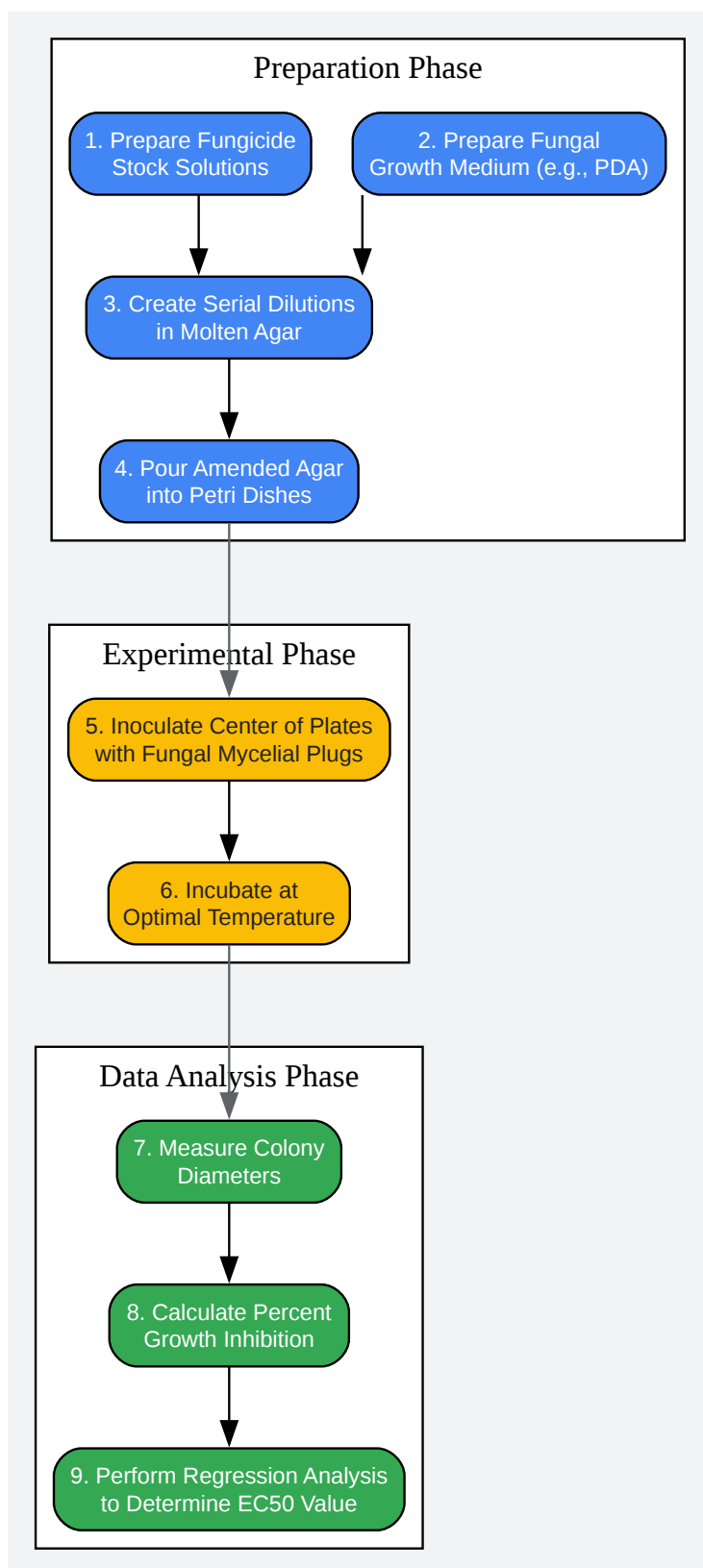
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Famoxadone is a synthetic fungicide from the oxazolidinedione class, widely recognized for its efficacy against a broad spectrum of plant pathogenic fungi.[1][2] As a Quinone outside Inhibitor (QoI) fungicide, it offers a distinct mode of action, making it a valuable tool in disease management and a subject of interest for researchers in mycology and drug development.[3] This guide provides a comparative analysis of **Famoxadone**'s fungitoxicity, supported by experimental data, detailed protocols, and visualizations of its mechanism and experimental workflows.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Famoxadone's primary mode of action is the disruption of the fungal mitochondrial respiratory chain.[1][4] It specifically targets Complex III, also known as the cytochrome bc1 complex, by binding to the Qo site.[3] This inhibition blocks the electron transfer from ubiquinol to cytochrome c, which is a critical step in the generation of the proton gradient necessary for ATP synthesis.[3][4] The ultimate result is a severe reduction in cellular energy (ATP), leading to the cessation of fungal growth, zoospore germination, and mycelial proliferation.[3][4]





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